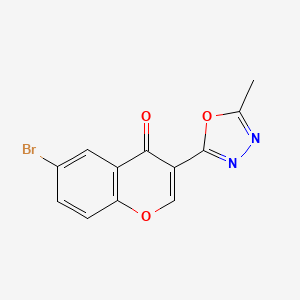
7-ブロモ-3,3,4-トリメチル-2,3-ジヒドロ-1H-インドール塩酸塩
概要
説明
7-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indoles are known for their significant biological and pharmaceutical importance due to their presence in many natural products and drugs
科学的研究の応用
7-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new synthetic drugs and materials.
作用機序
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Target of Action
Indole derivatives bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives depends on their specific structure and the target they interact with
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of the corresponding indole derivative. The reaction conditions usually require a brominating agent such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 7-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation can lead to the formation of indole-3-carboxylic acids.
Reduction: Reduction reactions can produce indole derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted indoles.
類似化合物との比較
7-Bromoindole: Similar in structure but lacks the trimethyl groups.
3,3,4-Trimethylindole: Lacks the bromine atom.
2,3-Dihydro-1H-indole: A structural isomer without the bromine and trimethyl groups.
Uniqueness: 7-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both bromine and trimethyl groups, which significantly influence its chemical reactivity and biological activity compared to its similar compounds.
This comprehensive overview highlights the importance and versatility of 7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
7-bromo-3,3,4-trimethyl-1,2-dihydroindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-4-5-8(12)10-9(7)11(2,3)6-13-10;/h4-5,13H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIKWTAXMLJQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NCC2(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)


![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)








![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)
